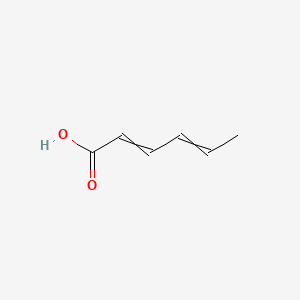
sorbic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sorbic acid, also known as this compound, is a natural organic compound with the chemical formula CH₃(CH)₄CO₂H. It is a colorless solid that is slightly soluble in water and sublimes readily. This compound is widely used as a food preservative due to its antimicrobial properties .
Méthodes De Préparation
sorbic acid can be synthesized through various methods:
Condensation of Malonic Acid and Crotonaldehyde: This traditional route involves the reaction of malonic acid with crotonaldehyde.
Nickel-Catalyzed Reaction: Another method involves a nickel-catalyzed reaction of allyl chloride, acetylene, and carbon monoxide.
Industrial Production: The commercial production of hexa-2,4-dienoic acid typically involves the reaction of crotonaldehyde with ketene.
Analyse Des Réactions Chimiques
sorbic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into different saturated compounds.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents include potassium permanganate for oxidation and hydrogen gas for reduction.
Applications De Recherche Scientifique
sorbic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Its antimicrobial properties make it useful in biological studies, particularly in inhibiting the growth of mold, yeast, and fungi.
Medicine: It is studied for its potential therapeutic effects and as a preservative in pharmaceutical formulations.
Industry: Widely used as a food preservative, it helps in extending the shelf life of various food products.
Mécanisme D'action
The antimicrobial action of hexa-2,4-dienoic acid is primarily due to its ability to disrupt the cell membranes of microorganisms. This disruption leads to the leakage of essential cellular components, ultimately causing cell death. The compound targets various pathways involved in cell membrane integrity and function .
Comparaison Avec Des Composés Similaires
sorbic acid is unique due to its high antimicrobial activity and stability. Similar compounds include:
Benzoic Acid: Another common food preservative, but less effective at higher pH levels.
Propionic Acid: Used as a preservative, particularly in baked goods, but has a different mechanism of action.
Acetic Acid: Commonly used in vinegar, it has antimicrobial properties but is less effective than hexa-2,4-dienoic acid.
Propriétés
Formule moléculaire |
C6H8O2 |
|---|---|
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
hexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8) |
Clé InChI |
WSWCOQWTEOXDQX-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















